4-Butyl-5-methyl-3-isoxazolol

Lipophilicity Physicochemical Property Drug Design

4-Butyl-5-methyl-3-isoxazolol (CAS 96520-39-7) is a critical intermediate in published syntheses of chiral (S)-amino acid derivatives. Using analogs with altered substituents compromises regioselectivity, yield, and pharmacological profile, undermining experimental reproducibility. • Enables faithful replication of published synthetic pathways. • Key SAR reference with 4-alkyl baseline for isoxazolol ligand development. • ACD/LogP 2.64; useful for physicochemical modeling studies. • Supplied at ≥95% purity; available for global shipping.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 96520-39-7
Cat. No. B1333067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-5-methyl-3-isoxazolol
CAS96520-39-7
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCCCC1=C(ONC1=O)C
InChIInChI=1S/C8H13NO2/c1-3-4-5-7-6(2)11-9-8(7)10/h3-5H2,1-2H3,(H,9,10)
InChIKeyKNFWICANIRTVAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Baseline Properties


4-Butyl-5-methyl-3-isoxazolol (CAS: 96520-39-7) is a synthetic heterocyclic compound classified as a 3-isoxazolol derivative [1]. Its structure features a five-membered isoxazole ring with a hydroxyl group at the 3-position, a methyl group at the 5-position, and a butyl chain at the 4-position [2]. This specific substitution pattern yields distinct physicochemical properties, including a molecular weight of 155.19 g/mol and a predicted ACD/LogP of 2.64 [2]. It is primarily offered as a research chemical with a typical vendor-specified purity of 95% .

Why Generic Substitution is Not Reliable


In the context of the 3-isoxazolol chemical class, simple substitution with a generic analog is not advisable. This is because the specific substitution pattern—here, a 4-butyl and 5-methyl group on the 3-isoxazolol core—is known to be a critical determinant of a compound's function. Research on related 3-isoxazolol derivatives, such as those targeting GABA receptors, has demonstrated that the substituent at the 4-position is a primary driver of both binding affinity and functional efficacy, with changes from alkyl to aryl groups leading to profound shifts in pharmacological profile [1]. For synthetic applications, using a different analog risks altering key reaction parameters like regioselectivity and yield, or introducing impurities that complicate downstream processes. Therefore, procuring the exact compound with the specified substitution pattern is essential to ensure experimental reproducibility and to maintain the integrity of a defined chemical series [2].

Quantitative Evidence Guide


Lipophilicity Compared to Parent Scaffold

The predicted lipophilicity of 4-Butyl-5-methyl-3-isoxazolol is significantly higher than that of the unsubstituted 3-isoxazolol core. The addition of the butyl and methyl groups increases the calculated LogP from a baseline of -0.13 for the parent heterocycle (isoxazole) [1] to an ACD/LogP value of 2.64 for the target compound [2]. This quantitative difference demonstrates the compound's distinct physicochemical profile, which can be critical for applications where membrane permeability or hydrophobic interactions are required.

Lipophilicity Physicochemical Property Drug Design

4-Alkyl vs. 4-Aryl Functional Impact

In a systematic study of 4-alkylated 3-isoxazolol derivatives based on the 4-PIOL scaffold, it was demonstrated that the nature of the 4-substituent dictates functional activity. While simple alkyl and benzyl groups yielded antagonist potencies comparable to the parent 4-PIOL, the introduction of larger, lipophilic groups like diphenylalkyl or naphthylalkyl resulted in a marked increase in both affinity and antagonist potency [1]. Specifically, compounds with these bulkier substituents showed potencies comparable to or markedly higher than the standard antagonist SR 95531 [1]. This class-level finding underscores that the 4-butyl substituent in 4-Butyl-5-methyl-3-isoxazolol is not an interchangeable alkyl group but defines a specific, and likely distinct, activity profile relative to other 4-substituted analogs.

GABA Receptor Structure-Activity Relationship Antagonist

Role as a Synthetic Intermediate in Amino Acid Production

4-Butyl-5-methyl-3-isoxazolol serves as a crucial intermediate in a documented synthetic route to a specific (S)-amino acid [1]. The synthesis involves the cyclization of an oxoester to yield a mixture of two isoxazoles, (II) and (III), which are separated by column chromatography, with the target compound being identified as intermediate (II) [1]. Subsequent synthetic steps, including methylation, bromination, and alkylation, lead to the final chiral amino acid [1]. Using a different isoxazole isomer (such as the co-product (III)) or an analog would result in a completely different downstream product, making the procurement of the exact intermediate essential for replicating this specific published procedure.

Synthetic Intermediate Process Chemistry Amino Acid Synthesis

Application Scenarios


Replication of a Published Synthetic Route

This compound is a critical intermediate (II) in a published synthesis leading to a chiral (S)-amino acid derivative [1]. Researchers aiming to replicate this exact procedure must procure 4-Butyl-5-methyl-3-isoxazolol to ensure the integrity of the synthetic pathway and obtain the desired final product. The use of any other isomer or analog will not yield the same outcome.

Structure-Activity Relationship (SAR) Studies

For medicinal chemists investigating the SAR of 3-isoxazolol-based ligands, 4-Butyl-5-methyl-3-isoxazolol serves as a key reference compound representing a simple 4-alkyl substitution pattern. It can be used as a baseline to quantify the impact of moving to more complex 4-aryl or 4-arylalkyl substituents, which have been shown to dramatically alter receptor affinity and functional activity [1]. This compound is essential for building a complete SAR dataset for this chemical series.

Physicochemical Profiling of an Alkyl-Substituted Heterocycle

The compound's well-defined lipophilic character (predicted ACD/LogP = 2.64) [1] makes it a useful model for studying the impact of an n-butyl group on the physicochemical properties of a small heterocyclic scaffold. It can be used in experimental or computational studies designed to predict logD, solubility, or chromatographic retention behavior, serving as a data point for developing or validating property prediction models.

Development of Isoxazole-Based Chemical Libraries

As a building block with a core 3-isoxazolol scaffold featuring a specific substitution pattern, this compound can be used as a starting material for the synthesis of diverse chemical libraries. Its 5-methyl and 4-butyl groups provide synthetic handles for further functionalization, allowing medicinal chemists to explore new chemical space around the isoxazole core. The documented synthetic route [2] provides a foundation for designing analogous reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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